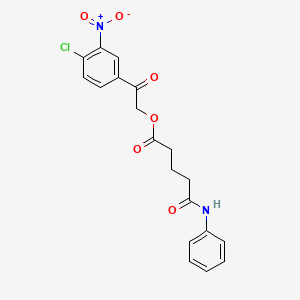![molecular formula C11H17NO2S2 B3936825 N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B3936825.png)
N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide
Vue d'ensemble
Description
N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide, also known as MTSES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfhydryl reagents and is commonly used to modify proteins and other biomolecules. MTSES has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide modifies proteins and other biomolecules by reacting with sulfhydryl groups (-SH) on cysteine residues. The reaction forms a covalent bond between N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide and the sulfhydryl group, resulting in the modification of the protein or biomolecule. This modification can affect the structure, function, and activity of the protein or biomolecule.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of ion channels, enzymes, and receptors by modifying their sulfhydryl groups. N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has also been found to affect protein folding and stability by modifying sulfhydryl groups involved in disulfide bond formation. Additionally, N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has been shown to affect the redox state of cells by modifying sulfhydryl groups involved in antioxidant defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and react with intracellular sulfhydryl groups. N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide is also stable under physiological conditions, making it suitable for in vivo experiments. However, N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has some limitations. It can react with non-specific sulfhydryl groups, leading to off-target effects. Additionally, the modification of sulfhydryl groups can affect the structure and function of proteins and other biomolecules, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide in scientific research. One direction is to develop more specific sulfhydryl reagents that can target specific cysteine residues in proteins and other biomolecules. Another direction is to investigate the effects of N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide on the redox state of cells and its potential as an antioxidant. Additionally, N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide can be used to study the role of sulfhydryl groups in protein-protein interactions and signal transduction pathways. Finally, the use of N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide in drug discovery and development can be explored, as it has the potential to modify the activity of enzymes and receptors involved in disease processes.
Applications De Recherche Scientifique
N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has been widely used in scientific research as a sulfhydryl reagent for modifying proteins and other biomolecules. It has been used to study the structure and function of ion channels, enzymes, and receptors. N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide has also been used to investigate the role of sulfhydryl groups in protein folding, stability, and activity.
Propriétés
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-10-3-5-11(6-4-10)9-15-8-7-12-16(2,13)14/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKLMZDFHCOJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylphenyl)methylthio]ethyl}(methylsulfonyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![4-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B3936775.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
![6-tert-butyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936795.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)
![methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate](/img/structure/B3936800.png)
![N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936804.png)

![N,N-diallyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936833.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3936843.png)